N6-Methyladenosine 5'-triphosphate
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Overview
Description
N6-Methyladenosine 5’-triphosphate is a base-modified analog of adenosine, found as a minor nucleoside in natural RNAs. This compound is a methylated form of adenosine triphosphate, where a methyl group is added to the nitrogen at the sixth position of the adenine base. It plays a significant role in various biological processes, including RNA metabolism and gene expression regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyladenosine 5’-triphosphate typically involves the methylation of adenosine triphosphate. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to introduce the methyl group at the N6 position of the adenine base.
Industrial Production Methods: Industrial production of N6-Methyladenosine 5’-triphosphate often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases are used to catalyze the methylation process, providing a more efficient and environmentally friendly approach compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: N6-Methyladenosine 5’-triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl group at the N6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine 5’-monophosphate, while reduction could produce N6-methyladenosine.
Scientific Research Applications
N6-Methyladenosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in analytical techniques.
Biology: The compound is crucial in studying RNA modifications and their effects on gene expression and regulation.
Medicine: Research on N6-Methyladenosine 5’-triphosphate contributes to understanding diseases related to RNA methylation, such as cancer and neurological disorders.
Industry: It is used in the production of modified RNA for therapeutic and diagnostic purposes.
Mechanism of Action
N6-Methyladenosine 5’-triphosphate exerts its effects through the methylation of RNA molecules. This modification influences RNA stability, splicing, translation, and degradation. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism. Key pathways affected by this modification include the regulation of gene expression and the response to cellular stress.
Comparison with Similar Compounds
Adenosine 5’-triphosphate (ATP): The parent compound without the methyl group at the N6 position.
N6-Methyladenosine: A simpler form with a single phosphate group.
N6-Methyladenosine 5’-monophosphate: A monophosphate analog of the compound.
Uniqueness: N6-Methyladenosine 5’-triphosphate is unique due to its specific methylation at the N6 position, which significantly alters its biological activity compared to its non-methylated counterparts. This modification enhances its ability to regulate RNA processes and interact with specific proteins, making it a valuable tool in research and therapeutic applications.
Properties
Molecular Formula |
C11H18N5O13P3 |
---|---|
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
LCQWKKZWHQFOAH-IOSLPCCCSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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